molecular formula C12H11FN2 B276067 4-fluoro-N-(pyridin-3-ylmethyl)aniline CAS No. 78675-95-3

4-fluoro-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B276067
CAS No.: 78675-95-3
M. Wt: 202.23 g/mol
InChI Key: ACUPPIKXBQWISN-UHFFFAOYSA-N
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Description

4-fluoro-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C12H11FN2 and a molecular weight of 202.23 g/mol . This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a pyridine ring attached to the nitrogen atom of the aniline group. It is commonly used in biochemical research and has applications in various scientific fields .

Scientific Research Applications

4-fluoro-N-(pyridin-3-ylmethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(pyridin-3-ylmethyl)aniline is not clear. It belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 4-fluoroaniline with pyridine-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(pyridin-2-ylmethyl)aniline
  • 4-fluoro-N-(pyridin-4-ylmethyl)aniline
  • 4-chloro-N-(pyridin-3-ylmethyl)aniline
  • 4-bromo-N-(pyridin-3-ylmethyl)aniline

Uniqueness

4-fluoro-N-(pyridin-3-ylmethyl)aniline is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable tool in various research applications .

Properties

IUPAC Name

4-fluoro-N-(pyridin-3-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUPPIKXBQWISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276903
Record name N-(4-Fluorophenyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78675-95-3
Record name N-(4-Fluorophenyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78675-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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